molecular formula C22H23NO5 B11394208 N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide

N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11394208
M. Wt: 381.4 g/mol
InChI Key: FFWCIJQBOYJLRM-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a furan ring, methoxyphenyl groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino)butanoic acid . The reaction is initiated by potassium hydride, which facilitates the imine–imine rearrangement to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of epidermal growth factor receptor (EGFR), thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to its combination of furan, methoxyphenyl, and acetamide moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23NO5

Molecular Weight

381.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H23NO5/c1-25-18-11-9-17(10-12-18)14-23(15-19-6-5-13-27-19)22(24)16-28-21-8-4-3-7-20(21)26-2/h3-13H,14-16H2,1-2H3

InChI Key

FFWCIJQBOYJLRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3OC

Origin of Product

United States

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